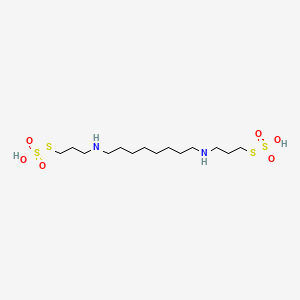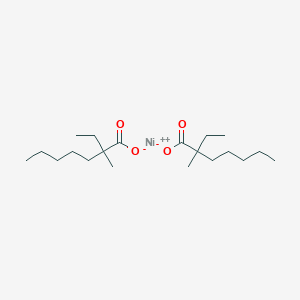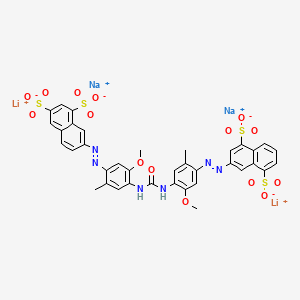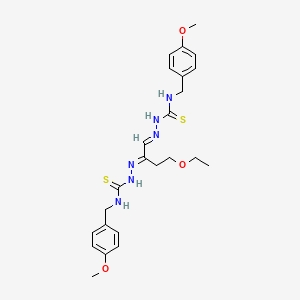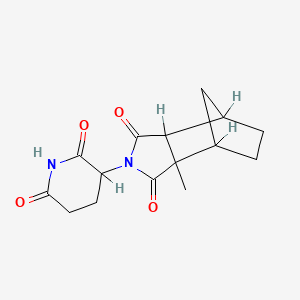![molecular formula C50H93N15O15 B12802697 N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 1404-29-1](/img/structure/B12802697.png)
N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polymyxin D is a member of the polymyxin family of antibiotics, which are cationic lipopeptides known for their potent bactericidal activity against Gram-negative bacteria. Discovered in the mid-20th century, polymyxins have been considered last-resort antibiotics due to their effectiveness against multi-drug resistant pathogens. Polymyxin D, like other polymyxins, targets the bacterial cell membrane, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions: Polymyxin D is synthesized through a non-ribosomal peptide synthesis pathway in the bacterium Paenibacillus polymyxa. The synthesis involves the assembly of a cyclic heptapeptide linked to a linear tripeptide side chain, which is acylated at the N-terminus by a fatty acid tail .
Industrial Production Methods: Industrial production of polymyxin D involves the fermentation of Paenibacillus polymyxa under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and potency of the final product .
化学反応の分析
Types of Reactions: Polymyxin D primarily undergoes substitution reactions due to the presence of amino groups in its structure. These reactions can modify the antibiotic to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical modification of polymyxin D include acylating agents and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products: The major products formed from these reactions are modified polymyxin derivatives with altered pharmacokinetic and pharmacodynamic properties. These derivatives are designed to retain the antibacterial activity while minimizing adverse effects such as nephrotoxicity and neurotoxicity .
科学的研究の応用
Polymyxin D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, polymyxin D is used as a model compound to study the interactions between cationic peptides and bacterial membranes. This research helps in the design of new antibiotics with improved efficacy and safety profiles .
Biology: In biological research, polymyxin D is employed to investigate the mechanisms of bacterial resistance and the role of lipopolysaccharides in bacterial cell membranes. This knowledge is crucial for developing strategies to combat antibiotic resistance .
Medicine: Medically, polymyxin D is used to treat infections caused by multi-drug resistant Gram-negative bacteria. It is particularly valuable in treating nosocomial infections where other antibiotics have failed .
Industry: In the industrial sector, polymyxin D is used in the formulation of topical antibiotics for treating skin infections and in veterinary medicine to treat infections in livestock .
作用機序
Polymyxin D exerts its antibacterial effects by binding to the lipopolysaccharides and phospholipids in the outer cell membrane of Gram-negative bacteria. This binding displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and ultimately bacterial death . The primary molecular targets are the lipopolysaccharides in the bacterial outer membrane .
類似化合物との比較
Polymyxin B: Used clinically for treating severe Gram-negative bacterial infections.
Colistin (Polymyxin E): Another clinically used polymyxin, differing from polymyxin D by having leucine instead of serine.
Polymyxin A and C: These are less commonly used polymyxins with variations in their amino acid sequences.
Polymyxin D’s unique composition and potent antibacterial activity make it a valuable antibiotic in the fight against multi-drug resistant bacterial infections.
特性
CAS番号 |
1404-29-1 |
|---|---|
分子式 |
C50H93N15O15 |
分子量 |
1144.4 g/mol |
IUPAC名 |
N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
InChI |
InChI=1S/C50H93N15O15/c1-8-26(4)11-9-10-12-37(70)56-30(13-18-51)44(74)64-40(29(7)69)50(80)62-36(24-66)47(77)59-34-17-22-55-48(78)38(27(5)67)63-45(75)33(16-21-54)58-41(71)32(15-20-53)60-49(79)39(28(6)68)65-46(76)35(23-25(2)3)61-42(72)31(14-19-52)57-43(34)73/h25-36,38-40,66-69H,8-24,51-54H2,1-7H3,(H,55,78)(H,56,70)(H,57,73)(H,58,71)(H,59,77)(H,60,79)(H,61,72)(H,62,80)(H,63,75)(H,64,74)(H,65,76) |
InChIキー |
ZVVRUVGEGUZQHF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O |
関連するCAS |
10072-50-1 1404-29-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)

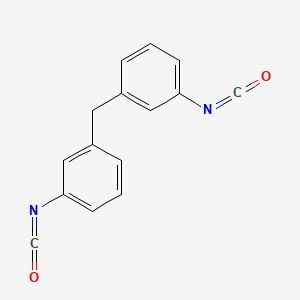
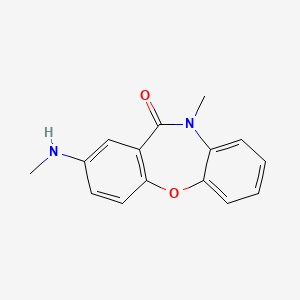
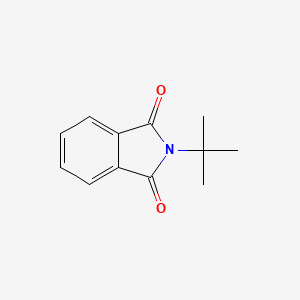
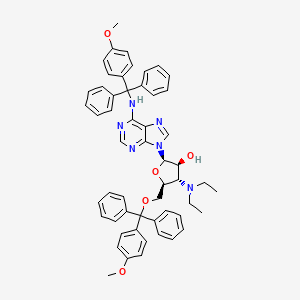
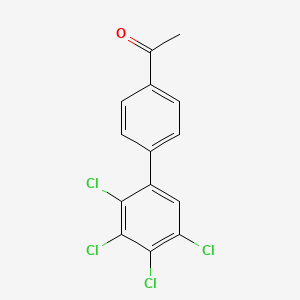
acetic acid](/img/structure/B12802654.png)
